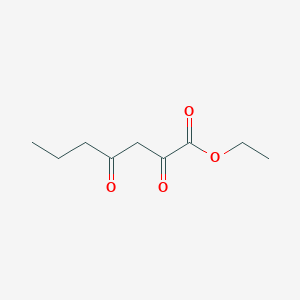

Ethyl 2,4-dioxoheptanoate

Description

Significance of β,δ-Dioxo Esters in Organic Synthesis

β,δ-Dioxo esters are important intermediates in organic synthesis due to the reactivity of their dicarbonyl moiety. nih.govnih.gov The acidic nature of the methylene (B1212753) protons situated between the two carbonyl groups facilitates the formation of enolates, which are powerful nucleophiles in carbon-carbon bond-forming reactions. pressbooks.pub This reactivity is fundamental to their application in the synthesis of a wide array of compounds, including heterocyclic systems and natural products. fiveable.menih.gov The ability of these compounds to undergo cyclization reactions is particularly significant, providing efficient routes to complex ring structures. fiveable.me

Historical Perspectives on Dioxoheptanoate Chemistry

The history of dioxoheptanoate chemistry is intrinsically linked to the broader history of β-dicarbonyl compounds. A pivotal moment in the application of this class of compounds was the development of the Knorr pyrazole (B372694) synthesis in 1883 by Ludwig Knorr. mdpi.comnih.govwikipedia.org This reaction, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648), provides a direct route to pyrazoles, a class of heterocyclic compounds with significant pharmaceutical applications. mdpi.comnih.govresearchgate.net The Knorr synthesis highlighted the synthetic utility of β-dicarbonyls and paved the way for the exploration of other similar substrates, including dioxoheptanoates, in the synthesis of heterocycles. name-reaction.comjk-sci.com

Current Research Trajectories and Future Outlook for Ethyl 2,4-Dioxoheptanoate

Current research on this compound is focused on its application as a precursor for the synthesis of complex and biologically active molecules. Its utility has been demonstrated in the preparation of key intermediates for pharmaceutical compounds.

The future of this compound and related β,δ-dioxo esters is promising, with potential applications emerging from the fields of biocatalysis and synthetic biology. springernature.commdpi.com The development of enzymatic processes for the selective transformation of dicarbonyl compounds could lead to more efficient and environmentally friendly synthetic routes. researchgate.netnih.gov Furthermore, as our understanding of polyketide biosynthesis grows, there is increasing interest in using polyketide-like synthons, such as this compound, in the construction of novel bioactive compounds and advanced materials. sciepublish.comsciepublish.comkez.bio The modular nature of polyketide synthases offers a blueprint for the development of new synthetic strategies that could utilize simple building blocks like this compound to create complex molecular architectures. frontiersin.orgnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2,4-dioxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-5-7(10)6-8(11)9(12)13-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAUJRWSYKLVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388307 | |

| Record name | ethyl 2,4-dioxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36983-31-0 | |

| Record name | ethyl 2,4-dioxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Ethyl 2,4 Dioxoheptanoate

Established Synthetic Routes for Ethyl 2,4-Dioxoheptanoate

The synthesis of this compound is predominantly achieved through condensation reactions that facilitate the formation of its characteristic β-dicarbonyl moiety. Among these, the Claisen condensation and its variations are the most well-documented and widely employed methods.

Condensation Reactions in Dioxoheptanoate Synthesis

Condensation reactions are a cornerstone in the synthesis of β-dicarbonyl compounds, including this compound. These reactions typically involve the coupling of an enolate nucleophile with a carbonyl electrophile, leading to the formation of a new carbon-carbon bond.

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and a carbonyl compound in the presence of a strong base. The reaction proceeds through the formation of an enolate from one of the reactants, which then acts as a nucleophile.

A primary and direct route to this compound involves the Claisen condensation of a pentanone with diethyl oxalate (B1200264). In this reaction, the pentanone serves as the enolizable component, while diethyl oxalate acts as the acylating agent. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, to facilitate the deprotonation of the α-carbon of the pentanone, thereby generating the reactive enolate intermediate. Both 2-pentanone and 3-pentanone (B124093) can be utilized as starting materials, leading to the formation of the same product.

The general reaction scheme is as follows:

Reactant 1: 2-Pentanone or 3-Pentanone

Reactant 2: Diethyl oxalate

Base: Sodium ethoxide

Product: this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield (%) |

| 2-Pentanone | Diethyl Oxalate | Sodium Ethoxide | Ethanol (B145695) | Data not available |

| 3-Pentanone | Diethyl Oxalate | Sodium Ethoxide | Ethanol | Data not available |

This table is based on established Claisen condensation principles; specific yield data for the synthesis of this compound was not found in the searched literature.

While sodium ethoxide is the conventional base for Claisen condensations, other basic systems can also be employed to promote the reaction. The choice of base can influence the reaction rate and yield. For instance, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to drive the enolate formation to completion, which can be advantageous in certain cases.

Magnesium alkoxides, such as magnesium ethoxide, have also been utilized as catalysts in Claisen-type condensations. These catalysts can offer advantages in terms of selectivity and milder reaction conditions. The bivalent nature of the magnesium ion can facilitate the formation of a chelated intermediate, which can influence the stereochemical outcome of the reaction in more complex systems.

Furthermore, Lewis acids have been explored as catalysts for the C-acylation of enol silyl (B83357) ethers, which is a variation of the Claisen condensation. In this approach, a pre-formed enol silyl ether of a ketone reacts with an acylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄). This method provides an alternative to the traditional base-mediated approach.

| Catalyst System | Reactant 1 | Reactant 2 | Description |

| Sodium Hydride (NaH) | Ketone/Ester | Ester | A strong base that irreversibly deprotonates the α-carbon, driving the reaction forward. |

| Lithium Diisopropylamide (LDA) | Ketone/Ester | Ester | A strong, non-nucleophilic base often used for regioselective enolate formation. |

| Magnesium Ethoxide | Ketone/Ester | Ester | A milder base that can act as a catalyst, potentially offering improved selectivity. |

| Lewis Acids (e.g., TiCl₄) | Enol Silyl Ether | Acylating Agent | Catalyzes the acylation of a pre-formed enolate equivalent. |

This table presents alternative catalytic systems used in Claisen-type condensations; their specific application to the synthesis of this compound has not been explicitly documented in the searched literature.

Multi-Component Reaction Strategies for this compound Inclusion

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient approach to the synthesis of complex molecules. While no specific MCRs have been reported for the direct synthesis of this compound, the principles of MCRs can be applied to the synthesis of related β-dicarbonyl compounds.

For example, the Hantzsch dihydropyridine (B1217469) synthesis is a well-known MCR that involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. While this reaction produces dihydropyridines, it demonstrates the utility of β-dicarbonyl compounds as key building blocks in MCRs. Conceptually, a multi-component strategy for a compound like this compound could involve the in-situ generation of one of the reactive intermediates, followed by its reaction with other components. However, specific examples of such strategies for the synthesis of this particular compound are not yet prevalent in the chemical literature.

Mechanistic Elucidation of this compound Formation

The formation of this compound via condensation reactions is fundamentally governed by the principles of enolate chemistry. The generation and subsequent reaction of an enolate intermediate are central to the construction of the carbon skeleton of the molecule.

Enolate Chemistry in Dioxoheptanoate Synthesis Mechanisms

The mechanism of the Claisen condensation for the synthesis of this compound begins with the deprotonation of the α-carbon of a pentanone (either 2-pentanone or 3-pentanone) by a strong base, typically sodium ethoxide. This acid-base reaction results in the formation of a resonance-stabilized enolate ion.

Formation of the 2-Pentanone Enolate: Deprotonation can occur at either the C1 or C3 position of 2-pentanone, leading to two possible enolates. The C3 enolate is generally the thermodynamically more stable enolate due to greater alkyl substitution.

Formation of the 3-Pentanone Enolate: Deprotonation of 3-pentanone, a symmetrical ketone, leads to a single enolate species.

Once formed, the nucleophilic enolate attacks the electrophilic carbonyl carbon of diethyl oxalate. This nucleophilic addition is followed by the elimination of an ethoxide ion from the tetrahedral intermediate, which regenerates the carbonyl group and results in the formation of the β-dicarbonyl product, this compound.

The final step of the reaction mechanism involves the deprotonation of the newly formed β-dicarbonyl compound at the highly acidic α-carbon situated between the two carbonyl groups. This deprotonation is thermodynamically favorable and drives the reaction to completion. A final acidic workup is then required to protonate the resulting enolate and yield the neutral this compound.

| Step | Description | Intermediate(s) |

| 1. Enolate Formation | A strong base (e.g., sodium ethoxide) removes an α-proton from the pentanone. | Pentanone enolate |

| 2. Nucleophilic Attack | The enolate attacks a carbonyl carbon of diethyl oxalate. | Tetrahedral intermediate |

| 3. Elimination | The tetrahedral intermediate collapses, eliminating an ethoxide ion. | This compound |

| 4. Deprotonation | The product is deprotonated by the base at the acidic α-carbon. | Enolate of this compound |

| 5. Protonation | An acidic workup protonates the enolate to give the final product. | This compound |

This table outlines the general mechanism of the Claisen condensation leading to this compound.

Transition State Analysis in Reaction Pathways

The synthesis of this compound, a β-keto ester, is predominantly achieved through a Claisen condensation reaction. Understanding the reaction pathway at a molecular level requires an analysis of the transition states involved. The Claisen condensation proceeds through a series of steps, each with its own transition state, the most critical of which is the carbon-carbon bond-forming step.

The mechanism begins with the deprotonation of an enolizable ester by a strong base, forming an ester enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. This nucleophilic attack is the rate-determining step of the reaction and proceeds through a high-energy transition state. In this transition state, the new carbon-carbon bond is partially formed, and the negative charge is distributed over the oxygen atoms of the carbonyl groups of both reacting species. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction, although for an acyclic molecule like this compound, this is less complex than in cyclic systems.

Computational chemistry provides valuable insights into the geometry and energy of these transition states. For a typical Claisen condensation, the transition state involves a tetrahedral arrangement around the electrophilic carbonyl carbon being attacked. The stability of this transition state is influenced by several factors, including the nature of the solvent, the base used, and the steric and electronic properties of the ester substrates. The final step of the reaction, the deprotonation of the newly formed β-keto ester, is a thermodynamically favorable process that drives the equilibrium towards the product. chemistrysteps.commasterorganicchemistry.com This final deprotonation step is essentially irreversible and is the driving force of the entire reaction sequence. chemistrysteps.com

Novel Synthetic Approaches to this compound

While the Claisen condensation remains the classical and most direct route to β-keto esters like this compound, ongoing research focuses on developing novel synthetic methodologies that offer improvements in terms of yield, selectivity, and sustainability. These approaches often aim to overcome the limitations of the traditional Claisen condensation, such as the need for stoichiometric amounts of strong base and the potential for side reactions.

One area of innovation involves the development of new catalytic systems that can promote the condensation under milder conditions. Another avenue explores alternative reaction pathways that bypass the direct condensation of two ester molecules. For instance, methods involving the acylation of ketone enolates or the use of organometallic reagents have been investigated for the synthesis of various β-dicarbonyl compounds.

Catalytic Protocols in Dioxoheptanoate Synthesis

The choice of catalyst is critical in the synthesis of this compound. While traditional Claisen condensations employ stoichiometric amounts of strong bases like sodium ethoxide, modern approaches focus on the use of catalytic quantities of more sophisticated promoters. chemistrysteps.comwikipedia.org Lewis acids, for example, have emerged as effective catalysts for various organic transformations, including the formation of β-dicarbonyl compounds.

Lewis acids can activate the electrophilic ester partner towards nucleophilic attack by the enolate. This activation can potentially lower the energy barrier of the transition state and allow the reaction to proceed under milder conditions. Various Lewis acids have been explored for similar transformations, with their efficacy depending on factors such as the metal center and the ligands.

Below is a comparative table of catalyst systems that have been reported for the synthesis of related β-keto esters, which can be extrapolated to the synthesis of this compound.

| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium Ethoxide (stoichiometric) | Ethyl pentanoate & Diethyl carbonate | Ethanol | 70 | ~75 | wikipedia.org |

| Lithium Diisopropylamide (LDA) | Ethyl pentanoate & Diethyl carbonate | THF | -78 to 25 | High | wikipedia.org |

| Boron Trifluoride Etherate (catalytic) | Silyl enol ether of ethyl pentanoate & Pentanoyl chloride | Dichloromethane | -78 to 0 | Good | rsc.org |

| Titanium(IV) Chloride (catalytic) | Ketene silyl acetal (B89532) & Pentanoyl chloride | Dichloromethane | -78 to 0 | High | rsc.org |

This table is illustrative and based on general knowledge of β-keto ester synthesis; specific data for this compound may vary.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of less hazardous solvents, the development of catalytic rather than stoichiometric processes, and the improvement of atom economy.

One promising approach is the use of solvent-free reaction conditions. By eliminating the solvent, the process becomes inherently greener, reducing waste and potential exposure to volatile organic compounds. In a solvent-free Claisen condensation, the reactants are mixed directly with a solid base, and the reaction is often promoted by heating.

Another green strategy is the implementation of phase-transfer catalysis (PTC). In a solid-liquid PTC system, a solid base can be used with a catalytic amount of a phase-transfer agent to facilitate the reaction in an organic solvent. crdeepjournal.org This can improve reaction rates and yields while avoiding the need for a homogeneous basic solution. ijche.com The use of ultrasound in conjunction with PTC has also been shown to enhance reaction efficiency. ijche.com

The following table outlines some green chemistry approaches that could be applied to the synthesis of this compound, based on studies of similar reactions.

| Green Chemistry Approach | Catalyst/Conditions | Advantages | Potential Challenges | Reference |

| Solvent-Free Synthesis | Solid base (e.g., NaH, K₂CO₃) | Reduced solvent waste, simplified workup | Potential for localized overheating, mass transfer limitations | google.com |

| Phase-Transfer Catalysis (PTC) | Quaternary ammonium salt, solid base | Use of solid, less hazardous bases; milder reaction conditions | Catalyst cost and separation | crdeepjournal.orgijche.com |

| Microwave-Assisted Synthesis | Base catalyst | Rapid heating, shorter reaction times, often higher yields | Specialized equipment required, potential for pressure buildup | google.com |

| Use of Bio-based Solvents | e.g., Cyrene® | Renewable solvent, often biodegradable | May have different solubility and reactivity profiles compared to traditional solvents | General Green Chemistry Principle |

This table presents potential green chemistry applications and is based on general principles and related reactions.

Reactivity and Derivatization of Ethyl 2,4 Dioxoheptanoate

Characteristic Reactivity of the β,δ-Dicarbonyl System in Ethyl 2,4-Dioxoheptanoate

The reactivity of this compound is dominated by the electronic interplay between its two carbonyl groups and the intervening methylene (B1212753) group. This arrangement facilitates keto-enol tautomerism and dictates the molecule's behavior in nucleophilic and electrophilic reactions.

Keto-Enol Tautomerism and Its Influence on Reactivity

A carbonyl compound that possesses a hydrogen atom on its α-carbon can exist in equilibrium with its enol isomer. This spontaneous interconversion is known as tautomerism. openstax.org Tautomers are distinct constitutional isomers, not to be confused with resonance forms. openstax.org For most simple ketones, the keto form is overwhelmingly favored at equilibrium. masterorganicchemistry.comlibretexts.org However, in 1,3-dicarbonyl compounds, the enol form can be significantly stabilized, shifting the equilibrium. openstax.orglibretexts.org

In the case of this compound, the hydrogens on the C3 methylene group are alpha to both the C2 and C4 carbonyls. This allows for the formation of a highly stabilized enol tautomer. The stabilization arises from two primary factors:

Conjugation: The newly formed carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group, creating a more stable, delocalized π-system. youtube.com

Intramolecular Hydrogen Bonding: A six-membered ring can form via a hydrogen bond between the enolic hydroxyl group and the oxygen of the neighboring carbonyl group. libretexts.orgyoutube.com

This keto-enol equilibrium is crucial as it determines the molecule's reactivity. While the carbonyl carbons are electrophilic centers in the keto form, the enol tautomer behaves as a carbon-centered nucleophile at the α-carbon (C3). masterorganicchemistry.com The interconversion between keto and enol forms can be catalyzed by either acid or base. openstax.orgmasterorganicchemistry.comyoutube.com

| Tautomer | Structure | Key Reactive Site |

|---|---|---|

| Keto Form |  | Electrophilic C2 and C4 carbons |

| Stabilized Enol Form |  | Nucleophilic C3 carbon |

Nucleophilic Addition Reactions

In its keto form, this compound possesses two electrophilic carbonyl carbons at the C2 and C4 positions. These sites are susceptible to attack by a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation yields an alcohol. The presence of two distinct carbonyl environments (one flanked by an ester and a methylene, the other by a propyl group and a methylene) suggests potential for regioselective reactions depending on the steric and electronic nature of the attacking nucleophile and the reaction conditions.

Electrophilic Substitution Reactions

The protons on the C3 methylene group of this compound are significantly more acidic (pKa ≈ 9-10) than those on a simple ketone (pKa ≈ 19). youtube.com This enhanced acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base, known as an enolate, through resonance. youtube.com

This resonance-stabilized enolate is an excellent carbon-centered nucleophile. youtube.commasterorganicchemistry.com It can readily participate in SN2 reactions with electrophiles, most notably alkyl halides. libretexts.orglibretexts.orglibretexts.org This reaction, known as α-alkylation, results in the formation of a new carbon-carbon bond at the C3 position, effectively substituting a hydrogen atom with an alkyl group. youtube.comlibretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to ensure complete and irreversible formation of the enolate before the electrophile is introduced. libretexts.org

Synthesis of Heterocyclic Compounds Utilizing this compound as a Synthon

The multiple reactive sites within this compound make it a versatile building block, or synthon, for the construction of complex heterocyclic systems. Its 1,3-dicarbonyl moiety is particularly well-suited for condensation reactions with binucleophilic reagents.

Pyrazolopyrimidine Derivatives

Pyrazolopyrimidines are a class of fused heterocyclic compounds with significant biological and pharmaceutical importance. A common synthetic strategy for these molecules involves the initial construction of a pyrazole (B372694) ring, which is subsequently fused to a pyrimidine (B1678525) ring. nih.gov this compound serves as an ideal starting material for the first stage of this process: the formation of a functionalized pyrazole ring.

The most direct and widely used method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648). jk-sci.comname-reaction.comslideshare.net In this reaction, this compound provides the five-carbon backbone required for the pyrazole ring.

The mechanism typically proceeds under acidic catalysis. name-reaction.comslideshare.net It involves an initial nucleophilic attack by one nitrogen of the hydrazine on one of the carbonyl groups to form a hydrazone intermediate, followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring.

A key consideration in the reaction of an unsymmetrical dicarbonyl compound like this compound with a substituted hydrazine (e.g., R-NHNH₂) is regioselectivity. The initial nucleophilic attack can occur at either the C2 or C4 carbonyl group, potentially leading to the formation of two different regioisomeric pyrazole products. jk-sci.comslideshare.netslideshare.net The final product ratio is influenced by the steric and electronic differences between the two carbonyls and the specific reaction conditions employed.

| Initial Attack Site | Reactants | Potential Pyrazole Product |

|---|---|---|

| Attack at C4 |  | Regioisomer A: 5-propyl-3-ethoxycarbonyl pyrazole derivative |

| Attack at C2 | Regioisomer B: 3-propyl-5-ethoxycarbonyl pyrazole derivative |

Subsequent Cyclization to Pyrazolopyrimidines

The structural framework of this compound is well-suited for the synthesis of fused heterocyclic systems such as pyrazolopyrimidines. The formation of these structures typically proceeds via a two-step sequence. First, the β-dicarbonyl moiety of the ketoester reacts with a hydrazine derivative to form a pyrazole ring. The remaining ester and keto functionalities on the pyrazole intermediate can then undergo a subsequent cyclization reaction with a suitable nitrogen-containing reagent to form the fused pyrimidine ring.

For instance, the reaction of a β-diketone with thiosemicarbazide (B42300) can lead to the formation of pyrazolopyrimidine-thiones. oup.com The reaction of 1,5-diaryl-4-pentyne-1,3-diones with thiosemicarbazide has been shown to produce 5-aryl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)-thiones. oup.com By analogy, this compound can serve as a precursor to pyrazole intermediates that are then cyclized into the pyrazolopyrimidine scaffold. The initial reaction with hydrazine would yield a 5-propyl-3-ethoxycarbonylpyrazole derivative, which retains reactive sites for the subsequent annulation of the pyrimidine ring.

Multicomponent reactions offer a more direct route. For example, the reaction of unsymmetrical β-diketones with N-bromosuccinimide and 2-aminopyrimidine (B69317) has been used to regioselectively synthesize imidazo[1,2-a]pyrimidines. nih.gov This highlights the utility of β-dicarbonyl compounds as key building blocks for fused pyrimidine systems.

Pyrrolone Derivatives

Pyrrolone derivatives can be synthesized from this compound through reactions that capitalize on its 1,4-dicarbonyl-like character (considering the C2 and C4 keto groups). The Paal-Knorr synthesis is a classical and highly effective method for constructing the pyrrole (B145914) ring by condensing a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgalfa-chemistry.comwikipedia.orgrgmcet.edu.in

In this reaction, the amine initially attacks one of the carbonyl groups to form a hemiaminal, which then cyclizes via attack of the nitrogen onto the second carbonyl group. Subsequent dehydration steps lead to the aromatic pyrrole ring. alfa-chemistry.com When applied to this compound, this reaction with a primary amine would be expected to yield a substituted pyrrolone (a pyrrole ring with a ketone or hydroxyl group). The reaction conditions, which can be harsh with prolonged heating in acid, have been modified in recent years to include greener, milder catalysts, making the Paal-Knorr synthesis more versatile. researchgate.net

The mechanism involves the amine attacking the carbonyls sequentially to form a ring, which is the rate-determining step, followed by the elimination of two water molecules to afford the final pyrrole product. alfa-chemistry.com

Other Heterocyclic Systems (e.g., Pyridines, Pyrimidines, Triazoles)

The versatile structure of this compound allows it to be a precursor for a variety of other heterocyclic systems.

Pyridines : The Hantzsch pyridine (B92270) synthesis is a well-established multi-component reaction that utilizes a β-ketoester, an aldehyde, and a nitrogen donor like ammonia. wikipedia.orgacs.org The reaction initially forms a dihydropyridine (B1217469), which can then be oxidized to the corresponding aromatic pyridine. wikipedia.orgorganic-chemistry.org this compound, with its β-ketoester functionality, can participate in this reaction. The general mechanism involves a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition followed by cyclization and dehydration yields the dihydropyridine core. organic-chemistry.orgalfa-chemistry.com

Pyrimidines : The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as an amidine, urea, or guanidine. This is known as the Pinner synthesis when using an amidine and a β-keto ester. slideshare.net The β-dicarbonyl system in this compound can react with amidines in the presence of an acid catalyst. The mechanism proceeds through protonation of a carbonyl, nucleophilic attack by the amidine, followed by cyclization and dehydration to form the pyrimidine ring. slideshare.net Metal-free approaches have also been developed, such as the reaction of amidines with α,β-unsaturated ketones, which proceed through a [3 + 3] annulation. rsc.org

Triazoles : 1,2,3-Triazoles can be synthesized through the reaction of 1,3-dicarbonyl compounds with azides. A one-pot, multicomponent strategy involves the reaction of primary amines, 1,3-dicarbonyl compounds, and tosyl azide. nih.gov The proposed mechanism starts with the formation of an enamine from the amine and the dicarbonyl compound. This enamine then undergoes a 1,3-dipolar cycloaddition with the azide, followed by a ring-opening and tautomerization process to yield the final 1,4,5-trisubstituted 1,2,3-triazole. nih.gov The versatility of this approach allows for the creation of a wide range of substituted triazoles. frontiersin.orgnih.govrgmcet.edu.in

Derivatization via Oxidation and Reduction Reactions

Oxidation Products and Reaction Pathways

The oxidation of β-dicarbonyl compounds like this compound can proceed through several pathways depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to cleavage of the C-C bonds within the diketone moiety. For example, oxidation of β-diketones with alkaline hydrogen peroxide can yield two different carboxylic acids. researchgate.net Acid-catalyzed oxidation with hydrogen peroxide in an alcohol can produce esters via the formation of intermediate bridged 1,2,4,5-tetraoxanes. researchgate.net

A common preparative route to β-diketones involves the oxidation of the corresponding β-hydroxyketones. Reagents like o-iodoxybenzoic acid (IBX) have been found to be highly efficient for this transformation, converting β-hydroxyketones to β-diketones in nearly quantitative yields. organic-chemistry.orgacs.org This indicates that if one of the keto groups in this compound were first reduced to a hydroxyl group, it could be selectively re-oxidized to regenerate the diketone structure. This reversible transformation is valuable in synthetic strategies requiring protection or manipulation of one carbonyl group.

| Reactant | Oxidizing Agent | Product Type | Reference |

| β-Diketone | Alkaline H₂O₂ | Carboxylic Acids | researchgate.net |

| β-Diketone | H₂O₂ / Acid / Alcohol | Esters | researchgate.net |

| β-Hydroxyketone | o-Iodoxybenzoic acid (IBX) | β-Diketone | organic-chemistry.orgacs.org |

Reduction Products and Stereochemical Considerations

The reduction of the two carbonyl groups in this compound can lead to a variety of stereoisomeric dihydroxy esters. The control of this stereoselectivity is a significant challenge and area of interest.

Biocatalytic reductions, particularly using baker's yeast (Saccharomyces cerevisiae), are well-known for their ability to perform stereoselective reductions of ketoesters. acs.orgnih.govresearchgate.net These reactions can produce chiral alcohols with high enantiomeric excess. The reduction of β,δ-diketo esters specifically has been studied as a route to all four possible stereoisomers of the corresponding β,δ-dihydroxy esters. nih.gov The enzymes within the yeast, known as keto ester reductases, can exhibit different selectivities, and factors like the reaction solvent (e.g., water vs. an organic solvent like benzene) can even reverse the stereochemical outcome. kyoto-u.ac.jptandfonline.com

Chemical methods can also provide stereocontrol. The reduction of 1,3-diketones with sodium borohydride (B1222165) in the presence of albumin can be highly diastereoselective, favoring the formation of anti-1,3-diols. rsc.org In the absence of the protein, a mixture of syn and anti diols is typically formed. rsc.org Other methods using lithium and hydrated transition metal salts have been developed for the highly stereoselective reduction of cyclic ketones to the most thermodynamically stable alcohol. organic-chemistry.org The choice of reducing agent and conditions allows for targeted synthesis of specific stereoisomers of the resulting diol.

| Reduction Method | Substrate Type | Key Feature | Stereochemical Outcome | Reference(s) |

| Baker's Yeast | β,δ-Diketo Ester | Biocatalysis | Highly stereoselective; can produce all four stereoisomers | acs.orgnih.gov |

| NaBH₄ / Albumin | 1,3-Diketone | Protein-directed reduction | High diastereoselectivity for anti-diols | rsc.org |

| Li / Hydrated Metal Salts | Cyclic Ketones | Chemical Reduction | High diastereoselectivity for thermodynamically stable alcohol | organic-chemistry.org |

Coordination Chemistry of this compound

The β-dicarbonyl moiety of this compound is an excellent chelating ligand for a wide range of metal ions. derpharmachemica.com Similar to the classic ligand acetylacetone, it undergoes deprotonation at the active methylene group (C3) to form a resonant-stabilized enolate anion. This enolate acts as a bidentate, monoanionic ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered chelate ring. nih.gov

These β-diketonate complexes have applications in various fields, including as catalysts and as precursors for materials science. nih.gov The nature of the substituents on the β-diketone backbone can influence the properties of the resulting metal complex, such as its stability, solubility, and volatility. The propyl group at C5 and the ethoxy group at C1 of this compound would impart specific steric and electronic effects on the coordination sphere of the metal.

The formation of heterometallic complexes, containing two or more different metal ions, is also an area of significant interest. β-diketones can act as bridging ligands or as components in larger supramolecular assemblies, linking different metal centers. nih.govresearchgate.net The coordination can involve just the β-diketone oxygens, or additional donor atoms from other parts of the ligand or from co-ligands. researchgate.net

Ligand Properties and Metal Complex Formation

This compound, like other β-keto esters and β-diketones, possesses the ability to act as a ligand in the formation of metal complexes. This characteristic stems from its keto-enol tautomerism, where the enol form can coordinate to a metal ion. The coordination typically occurs through the two oxygen atoms of the β-dicarbonyl moiety, forming a stable six-membered chelate ring. This bidentate chelation enhances the stability of the resulting metal complex. prochemonline.comwikipedia.org

The formation of these metal chelates can be influenced by several factors, including the nature of the metal ion, the solvent system, and the reaction pH. orientjchem.org Metal ions from across the periodic table, including transition metals, lanthanides, and actinides, have been shown to form complexes with β-diketonates. iosrjournals.org While specific studies on this compound are not extensively documented in publicly available literature, its structural similarity to compounds like ethyl acetoacetate (B1235776) suggests it would form analogous stable complexes with various metal ions such as Co(II), Zn(II), and Mn(II). semanticscholar.orgoup.comresearchgate.net

The properties of the resulting metal complexes are a function of both the metal center and the ligand. For instance, the steric and electronic properties of the β-keto ester can influence the coordination geometry and reactivity of the metal complex. rsc.orgresearchgate.net The stability of these complexes makes them useful in various applications, from precursors for materials science to catalysts in organic reactions. prochemonline.comelsevierpure.com

Table 1: General Properties of β-Keto Ester Metal Complexes

| Property | Description |

| Coordination Mode | Typically act as bidentate ligands, coordinating through the two oxygen atoms of the dicarbonyl system. |

| Chelate Ring Formation | Formation of a stable six-membered ring with the metal ion. |

| Tautomerism | Ligand coordinates to the metal in its enolate form. |

| Stability | Chelate effect contributes to the high stability of the complexes. |

| Solubility | Generally soluble in organic solvents. prochemonline.com |

Applications in Catalysis

Metal complexes derived from β-diketonate and β-keto ester ligands have found significant utility as catalysts in a wide array of organic transformations. prochemonline.comrsc.org Although direct catalytic applications of this compound are not widely reported, its potential can be inferred from the catalytic activity of structurally related compounds.

Metal β-diketonate complexes are effective catalysts for reactions such as the chemical fixation of carbon dioxide into cyclic carbonates under mild conditions. rsc.org They have also been employed in allylic substitution reactions, demonstrating high activity. nih.gov The catalytic efficiency is often attributed to the ability of the metal center to act as a Lewis acid, activating substrates for subsequent reactions. The ligand can modulate the catalytic activity by influencing the steric and electronic environment of the metal ion.

Furthermore, β-keto esters are valuable precursors in the synthesis of various heterocyclic compounds through catalytic processes. beilstein-journals.orguwindsor.ca For instance, they can participate in condensation reactions to form furans, pyrroles, and other heterocyclic systems. uwindsor.ca These syntheses are often catalyzed by acids, bases, or metal catalysts. The reactivity of the dicarbonyl moiety in this compound makes it a suitable candidate for such transformations. Copper-catalyzed methods have also been developed for the synthesis of β-keto esters themselves. google.com

The versatility of β-keto esters and their metal complexes in catalysis highlights their importance in synthetic organic chemistry. nih.govresearchgate.net Future research may explore the specific catalytic applications of this compound and its derivatives.

Table 2: Potential Catalytic Applications based on Analogous Compounds

| Catalytic Application | Description of Reaction | Potential Role of this compound Complex |

| CO2 Fixation | Conversion of CO2 into cyclic carbonates. | As a catalyst to promote the reaction under mild conditions. rsc.org |

| Allylic Substitution | Substitution of a leaving group at an allylic position. | As a catalyst to facilitate the substitution reaction. nih.gov |

| Heterocycle Synthesis | Formation of furan, pyrrole, and other heterocyclic rings. | As a key building block in catalytic condensation reactions. beilstein-journals.orguwindsor.ca |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds. | The ligand could modulate the reactivity of a metal catalyst. |

Spectroscopic Characterization and Structural Analysis of Ethyl 2,4 Dioxoheptanoate and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The proton NMR (¹H NMR) spectrum of Ethyl 2,4-dioxoheptanoate provides a wealth of information regarding the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The structure (CH₃CH₂CH₂C(=O)CH₂C(=O)C(=O)OCH₂CH₃) suggests the presence of six distinct proton signals. The deshielding effect of the multiple carbonyl groups significantly influences the chemical shifts of adjacent protons, moving them to higher ppm values. The ethyl ester group is readily identifiable by its characteristic quartet and triplet pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| CH₃ (heptanoate chain) | 0.9 - 1.0 | Triplet (t) | 3H | ~7.4 |

| CH₂ (ethyl ester) | 1.3 - 1.4 | Triplet (t) | 3H | ~7.1 |

| CH₂ (heptanoate chain) | 1.6 - 1.7 | Sextet | 2H | ~7.4 |

| CH₂ (heptanoate chain, adjacent to C=O) | 2.7 - 2.8 | Triplet (t) | 2H | ~7.3 |

| CH₂ (between carbonyls) | 3.8 - 4.0 | Singlet (s) | 2H | N/A |

Note: Data are predicted based on typical chemical shift values for similar functional groups.

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carbonyl carbons are the most deshielded, appearing at the highest chemical shifts (>160 ppm). The carbon of the ester carbonyl is typically found at a slightly lower chemical shift compared to ketone carbonyls.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃ (heptanoate chain) | ~14 |

| C H₃ (ethyl ester) | ~14 |

| C H₂ (heptanoate chain) | ~18 |

| C H₂ (heptanoate chain, adjacent to C=O) | ~45 |

| C H₂ (between carbonyls) | ~48 |

| OC H₂ (ethyl ester) | ~62 |

| C =O (ester) | ~165 |

| C =O (ketone at C-4) | ~195 |

| C =O (ketone at C-2) | ~200 |

Note: Data are predicted based on typical chemical shift values for similar functional groups.

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multidimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in a COSY spectrum would confirm the connectivity within the propyl and ethyl fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign which protons are attached to which carbons. For instance, the HSQC spectrum would show a correlation between the proton signal at δ 4.3-4.4 and the carbon signal at δ ~62, confirming the OCH₂ group of the ethyl ester.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons, such as the carbonyl groups. For example, an HMBC experiment could show a correlation from the protons of the OCH₂ group to the ester carbonyl carbon (~165 ppm), confirming the ester linkage.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by strong absorptions from its multiple carbonyl groups.

Esters typically show a strong C=O stretching band in the region of 1750-1735 cm⁻¹. Ketones exhibit C=O stretching absorptions around 1725-1705 cm⁻¹. In a β-dicarbonyl system like the one present in this molecule, these carbonyl stretching frequencies can be influenced by conjugation and potential enolization, sometimes resulting in a doublet of strong bands. Additionally, strong, broad C-O stretching bands are characteristic of esters and appear in the 1300-1000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch | Aliphatic (sp³) | 2850 - 3000 | Medium-Strong |

| C=O stretch | Ester | 1735 - 1750 | Strong |

| C=O stretch | Ketones | 1705 - 1725 | Strong |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting charged fragments are detected. The fragmentation pattern serves as a molecular fingerprint and can be used to deduce the structure.

For this compound (Molecular Weight: 186.21 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 186. Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group.

Common fragmentation patterns include:

Loss of the alkoxy group (-OCH₂CH₃): This α-cleavage would result in a fragment with m/z 141.

Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 157.

McLafferty Rearrangement: This is a characteristic fragmentation for esters and ketones with sufficiently long alkyl chains. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, which can result in characteristic neutral losses and charged fragments. For an ethyl ester, a common McLafferty rearrangement fragment is observed at m/z 88.

Cleavage of the heptanoate (B1214049) side chain: Fragmentation can occur at various points along the propyl side chain, leading to a series of peaks corresponding to the loss of CH₃, C₂H₅, and C₃H₇ radicals.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 186 | [C₉H₁₄O₄]⁺ | Molecular Ion (M⁺) |

| 157 | [M - C₂H₅]⁺ | Loss of ethyl radical from the ester |

| 143 | [M - C₃H₇]⁺ | Loss of propyl radical from the side chain |

| 141 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 88 | [C₄H₈O₂]⁺ | McLafferty Rearrangement product |

| 71 | [C₄H₇O]⁺ | Acylium ion from side chain cleavage |

| 45 | [OCH₂CH₃]⁺ | Ethoxy cation |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Propyl cation or Acetyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule, confirming its molecular geometry in the solid state. Furthermore, it would elucidate the spatial arrangement of molecules relative to one another within the crystal lattice.

Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure of this compound would reveal how the individual molecules are packed in the crystal lattice. This packing is governed by a variety of intermolecular forces, including van der Waals forces (comprising London dispersion forces and dipole-dipole interactions) and potentially stronger interactions like hydrogen bonds. The efficiency of the crystal packing, often quantified by the Kitaigorodskii packing index, would provide insights into the stability of the crystalline form. The relative orientation of the ethyl, propyl, and ester functional groups would be determined, highlighting which parts of the molecule are involved in significant intermolecular contacts.

Hydrogen Bonding Networks

Given the presence of four oxygen atoms which can act as hydrogen bond acceptors and potentially acidic protons on the carbon adjacent to the carbonyl groups, the formation of hydrogen bonds in the solid state is a possibility, especially if co-crystallized with a hydrogen bond donor or in the presence of its enol tautomer. X-ray diffraction data would definitively identify any such hydrogen bonds, providing precise measurements of the donor-acceptor distances and angles. These networks can significantly influence the physical properties of the compound, such as its melting point and solubility. The dimensionality of the hydrogen-bonding network (e.g., forming chains, sheets, or three-dimensional frameworks) would be a key aspect of the structural analysis.

Tautomeric Forms in the Solid State

β-dicarbonyl compounds like this compound can exist in equilibrium between their diketo and various enol tautomeric forms. While in solution the tautomeric equilibrium is dynamic, in the solid state, typically one form is "locked" into the crystal lattice. X-ray crystallography would unequivocally determine which tautomer, or if a mixture of tautomers, is present in the crystalline state. The analysis would reveal the specific geometry of the dominant tautomer, including the location of the double bond and the hydroxyl proton in the case of an enol form. This information is crucial for understanding the reactivity and stability of the compound in the solid phase.

Without experimental X-ray diffraction data for this compound, the detailed structural characteristics outlined above remain speculative. Further research involving the synthesis of high-quality single crystals and subsequent X-ray crystallographic analysis is necessary to provide the definitive data required for a thorough discussion of its solid-state structure.

Computational and Theoretical Investigations of Ethyl 2,4 Dioxoheptanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are routinely used to explore electronic structure, molecular orbitals, and energy landscapes.

Density Functional Theory (DFT) Studies on Electronic Structure

No dedicated Density Functional Theory (DFT) studies focused on the electronic structure of Ethyl 2,4-dioxoheptanoate were found in the reviewed literature. Such studies would typically provide insights into electron density distribution, electrostatic potential, and atomic charges, which are crucial for understanding the molecule's reactivity. For similar β-keto esters, DFT has been used to confirm that they predominantly exist in their keto tautomeric form. nih.gov

Conformational Analysis and Energy Landscapes

A detailed conformational analysis of this compound, which would identify its most stable three-dimensional shapes and the energy barriers between them, has not been published. This type of analysis is vital for understanding how the molecule's shape influences its interactions and reactivity. For other, related β-keto esters, conformational analyses have been performed to identify the minimal energy conformations, which are essential for further reactivity studies. nih.gov

Frontier Molecular Orbital (HOMO/LUMO) Analysis

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability. muni.cz A smaller gap generally suggests higher reactivity. muni.czresearchgate.net Without specific calculations, the electrophilic and nucleophilic characteristics of this compound cannot be quantitatively described.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful tools for studying the movement of atoms and molecules over time, providing a detailed picture of their behavior in different environments.

Behavior in Solution and Solvent Interactions

Specific molecular dynamics simulations detailing the behavior of this compound in various solvents could not be located. These simulations would reveal important information about its solubility, aggregation tendencies, and the specific interactions it forms with solvent molecules, such as hydrogen bonding.

Reactivity Predictions based on Dynamic Simulations

In the absence of any molecular dynamics studies, there are no reactivity predictions for this compound based on dynamic simulations. Such simulations could help predict reaction pathways and transition states by modeling the molecule's dynamic response to reacting partners.

In Silico Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of organic molecules, including β-keto esters like this compound. Through in silico methods, researchers can gain detailed insights into reaction mechanisms and predict outcomes without the need for extensive laboratory experimentation. Density Functional Theory (DFT) is a particularly prominent method used for these investigations, allowing for the calculation of molecular structures, energies, and properties with a high degree of accuracy. nih.gov

These computational approaches are crucial for understanding the behavior of 1,3-dicarbonyl compounds, which possess multiple reactive sites. fiveable.me For a molecule such as this compound, theoretical models can predict which of the carbonyl groups is more susceptible to nucleophilic attack or where deprotonation is most likely to occur to form an enolate. openstax.org Reactivity descriptors derived from conceptual DFT, such as Fukui functions and dual descriptors, can quantify the local reactivity of different atoms within the molecule, providing a theoretical basis for observed regioselectivity and stereoselectivity. nih.gov

Reaction Pathway Modeling

Reaction pathway modeling is a cornerstone of computational organic chemistry, enabling the exploration of potential routes a reaction can take from reactants to products. This involves mapping the potential energy surface (PES) of the reaction, identifying key stationary points such as transition states (TS) and intermediates. nih.gov For this compound, this modeling can be applied to various fundamental reactions characteristic of β-keto esters, such as alkylation, aldol (B89426) condensation, and Claisen condensation. researchgate.netaklectures.comlibretexts.org

By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, computational models can predict the feasibility and rate of a particular reaction step. acs.org For instance, in an aldol-type condensation, modeling could compare the energy barriers for the formation of different stereoisomers, thereby predicting the diastereoselectivity of the reaction. researchgate.netnih.gov

Computational studies on related β-keto esters have successfully elucidated complex reaction mechanisms. For example, DFT calculations have been used to investigate the oxidative cyclization of δ-alkynyl β-ketoesters, evaluating different possible mechanistic pathways to determine the most energetically favorable route. worktribe.com These studies often involve locating the transition state structures and confirming they connect the intended reactants and products through intrinsic reaction coordinate (IRC) calculations. nih.gov

Below is an illustrative data table showcasing hypothetical calculated energy barriers for competing pathways in a reaction involving a generic β-keto ester, similar in structure to this compound.

| Reaction Pathway | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

| Pathway A (Formation of Product X) | TS-A | 18.5 | Major Product |

| Pathway B (Formation of Product Y) | TS-B | 22.1 | Minor Product |

| Pathway C (Side Reaction) | TS-C | 25.8 | Negligible |

This table presents hypothetical data for illustrative purposes, based on typical energy values found in computational studies of β-keto ester reactions.

Catalytic Mechanism Simulations

Computational simulations are invaluable for understanding how catalysts influence reaction pathways, lower activation energies, and control selectivity. For reactions involving this compound, simulations can model the interactions between the substrate and a catalyst, be it a metal complex, an organocatalyst, or an enzyme. acs.org

These simulations can reveal the detailed geometry of catalyst-substrate complexes and transition states, explaining the origins of enantioselectivity in asymmetric catalysis. acs.org For example, in the transfer hydrogenation of α-methoxyimino-β-keto esters catalyzed by a Ruthenium complex, DFT calculations of competing transition states have been used to rationalize the high enantioselectivity observed experimentally. acs.org

Similarly, computational models have been employed to study palladium-catalyzed decarboxylative aldol reactions of allyl β-keto esters. nih.govacs.org Such simulations can elucidate the roles of different components in a catalytic system, such as the individual contributions of different metals in heterobimetallic catalysis. organic-chemistry.org The mechanism of trans-esterification of β-keto esters under the influence of a silica-supported boric acid catalyst has also been proposed based on a six-membered transition state model derived from experimental and theoretical evidence. nih.gov

The following interactive table provides a representative comparison of activation energies for a catalyzed versus an uncatalyzed reaction of a β-keto ester.

| Reaction | Catalyst | Calculated Activation Energy (ΔEa) (kcal/mol) | Rate Enhancement Factor (approx.) |

| Aldol Addition | None (Uncatalyzed) | 30.2 | 1 |

| Aldol Addition | Proline (Organocatalyst) | 19.8 | ~10^7 |

| Aldol Addition | Zinc Complex (Metal Catalyst) | 15.5 | ~10^10 |

This table contains representative data to illustrate the effect of catalysts on the activation energy of a common reaction for β-keto esters. The rate enhancement is an approximation based on the Arrhenius equation at room temperature.

Through these computational and theoretical investigations, a deep, atomistic-level understanding of the reactivity and selectivity of this compound can be achieved, guiding the design of new synthetic methodologies and the optimization of reaction conditions.

Biological Activities and Mechanistic Studies of Ethyl 2,4 Dioxoheptanoate and Its Derivatives

Anticancer Activity and Associated Mechanisms

Derivatives of ethyl 2,4-dioxoheptanoate, particularly those belonging to the ethyl 2,4-dioxo-4-arylbutanoate class, have been identified as possessing anticancer properties through various mechanisms of action. These compounds, characterized by a β,δ-diketo ester scaffold, serve as a foundation for targeted therapeutic research.

Inhibition of Kinases (e.g., Src Kinase)

A significant area of investigation has been the role of these compounds as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Src family tyrosine kinases (SFKs), in particular, are key regulators of cell invasion, division, survival, and migration. ut.ac.ir The overexpression or mutation of Src kinase is linked to the growth and metastasis of several human cancers, including those of the colon, breast, and pancreas. ut.ac.ir

Research into a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives demonstrated their potential as Src kinase inhibitors. ut.ac.ir In one study, various derivatives were synthesized and evaluated for their ability to inhibit Src kinase activity. All tested compounds exhibited moderate inhibitory activity when compared to the well-known kinase inhibitor, staurosporine. ut.ac.ir The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each derivative. ut.ac.ir

The study revealed that substitutions on the aromatic ring of the ethyl 2,4-dioxo-4-arylbutanoate structure significantly influence its inhibitory efficacy. ut.ac.irsmolecule.com For instance, a derivative with a 3-methyl substituent on the aromatic ring showed the most potent activity among the tested compounds. ut.ac.ir

Table 1: Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives

| Compound ID | Substituent (R) | IC50 (µM) |

|---|---|---|

| 3a | 4-Cl | 66.8 |

| 3b | 4-Br | 65.5 |

| 3c | 4-Me | 70.3 |

| 3d | 2,4-di-Cl | 90.3 |

| 3e | 3-Me | 48.3 |

| 3f | 4-F | 75.6 |

| Staurosporine (Reference) | N/A | 0.018 |

Data sourced from Akbarzadeh et al., (2015). ut.ac.ir

Cell Cycle Arrest and Apoptosis Induction

Currently, there is a lack of specific research in the accessible scientific literature detailing the direct effects of this compound or its immediate derivatives on the mechanisms of cell cycle arrest and apoptosis in cancer cells. While these are common mechanisms of action for many anticancer compounds, dedicated studies for this specific class of molecules have not been prominently reported.

Disruption of Microtubule Dynamics

Scientific literature available for public access does not currently contain specific studies on the role of this compound or its derivatives in the disruption of microtubule dynamics. This mechanism, crucial for cell division, is a target for many chemotherapeutic agents, but its relevance to this particular compound family has not yet been established in published research.

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the ethyl 2,4-dioxo-4-arylbutanoate series, SAR analysis has been primarily focused on their Src kinase inhibitory activity.

The research conducted by Akbarzadeh et al. provides key SAR insights:

Nature and Position of Substituents: The type and placement of chemical groups on the aryl ring are critical determinants of inhibitory potency. The compound featuring a 3-methyl group (3e) demonstrated the highest activity (IC50 = 48.3 µM), suggesting that a small, electron-donating group in the meta position of the phenyl ring is favorable for Src kinase inhibition. ut.ac.ir

Halogen Substitution: The presence of halogens such as chlorine (Cl), bromine (Br), and fluorine (F) on the phenyl ring also influenced activity. The 4-bromo (3b) and 4-chloro (3a) derivatives showed similar moderate activities (IC50 = 65.5 µM and 66.8 µM, respectively). ut.ac.ir

Effect of Multiple Substitutions: The introduction of a second chloro group, as seen in the 2,4-di-chloro derivative (3d), led to a decrease in activity (IC50 = 90.3 µM), indicating that multiple halogen substitutions in these positions may be detrimental to the compound's interaction with the kinase. ut.ac.ir

These findings suggest that the electronic and steric properties of the substituent on the aryl ring play a significant role in the molecule's ability to bind to and inhibit Src kinase.

Antifungal Properties and Cellular Interference

The investigation into the antimicrobial properties of naturally derived and synthetic compounds is a critical area of research. While specific studies on this compound are limited, the broader class of compounds to which it belongs, short-chain fatty acids and their esters, have been noted for their biological activities.

Inhibition of Fungal Cell Growth

Direct and extensive research on the antifungal activity of this compound is not widely available in the current scientific literature. However, the heptanoate (B1214049) moiety is derived from heptanoic acid, a seven-carbon saturated fatty acid, which is classified as a short-chain fatty acid (SCFA). SCFAs, which are metabolites produced by gut bacteria, are known to play a role in regulating the gut microbiome and can inhibit the growth of pathogenic fungi like Candida albicans. nih.govnih.gov

The mechanisms by which SCFAs exert their antifungal effects include the regulation of gene expression, metabolism, and cellular signaling in fungal species. nih.gov They have been shown to inhibit fungal growth and limit the invasive behaviors of fungal pathogens. nih.gov While these findings relate to the broader class of SCFAs, they suggest a potential avenue for future research into the specific antifungal properties of this compound and its derivatives.

Interference with Metabolic Pathways

This compound belongs to the class of β-dicarbonyl compounds. Molecules in this class are known to be produced through endogenous metabolic pathways, such as glycolysis and the glycation of proteins. researchgate.net The accumulation of dicarbonyls can lead to an overload of exogenous intake or the dysregulation of the enzymes that manage their concentration. researchgate.net As electrophiles, dicarbonyls have the capacity to covalently bind to biological molecules, including DNA and proteins, which can generate advanced glycation end products (AGEs). researchgate.net An uncontrolled buildup of these AGEs, a state known as carbonylation, is associated with the onset and progression of several human diseases, suggesting that introducing an exogenous dicarbonyl compound like this compound could potentially interfere with these metabolic processes. researchgate.net

Formation of Reactive Intermediates

The inherent chemical structure of dicarbonyl compounds, including β-keto esters like this compound, classifies them as electrophiles. This reactivity allows them to interact with biological nucleophiles. researchgate.netnih.gov Specifically, dicarbonyls can covalently bind to biomolecules, leading to the formation of advanced glycation end products (AGEs). researchgate.net This process indicates that the compound itself can act as a reactive species, leading to modifications of proteins and DNA that are correlated with the progression of various diseases. researchgate.net Theoretical studies on the reactivity of β-keto esters have focused on analyzing their global electrophilicity and identifying the local electrophilic sites within the molecule, typically the carbonyl carbons, to understand their tendency to react with biological nucleophiles. nih.gov

Antiparasitic Activity (e.g., Trypanocidal Activity)

Currently, there are no specific studies in the reviewed literature that document the antiparasitic or trypanocidal activity of this compound or its direct derivatives. The field of antiparasitic drug discovery is, however, actively exploring various chemical scaffolds to combat diseases like Chagas disease, caused by the parasite Trypanosoma cruzi. nih.govnih.gov

Targeting Parasite Enzymes (e.g., CYP51, Cruzain)

Key targets for trypanocidal drugs include enzymes essential for the parasite's survival. beilstein-journals.orgresearchgate.net One such primary target is cruzain, the major cysteine protease of T. cruzi, which is crucial for all stages of the parasite's life cycle, including nutrition, cell invasion, and immune evasion. nih.govbeilstein-journals.org Another critical enzyme is the T. cruzi 14-α-demethylase (TcCYP51), a cytochrome P450 enzyme necessary for the biosynthesis of ergosterol, a vital component of the parasite's cell membrane. beilstein-journals.org While numerous inhibitors have been developed to target these enzymes, including vinyl sulfones and nitroheterocyclic compounds, no research has been found linking this compound to the inhibition of cruzain or CYP51. nih.govbeilstein-journals.org

Structural Requirements for Efficacy

Given the absence of data on the antiparasitic activity of this compound derivatives, the specific structural requirements for their efficacy in this context cannot be detailed. Research on other classes of inhibitors, however, often involves extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for parasite enzymes over their human counterparts.

Other Reported Biological Activities (e.g., antimicrobial)

While direct studies on this compound are limited, research into the broader class of β-keto esters has revealed potential antimicrobial properties. One study focused on the design of β-keto ester analogues based on the structure of a bacterial quorum-sensing autoinducer, N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL). nih.govresearchgate.net Eight different β-keto ester analogues were synthesized and tested for their in vitro antimicrobial activity against pathogenic bacteria.

The results indicated that certain analogues exhibited promising activity against both human and plant pathogens. nih.govresearchgate.net Specifically, compounds designated as 6 and 8 in the study showed the most significant results against a panel including Pseudomonas aeruginosa, Staphylococcus aureus, Pseudomonas syringae, and Agrobacterium tumefaciens. nih.gov This suggests that the β-keto ester scaffold, inherent to this compound, could be a promising starting point for developing new antibacterial agents. nih.govresearchgate.net

| Compound | Target Bacteria | Observed Activity |

|---|---|---|

| Analogue 6 | P. aeruginosa, S. aureus, P. syringae, A. tumefaciens | Promising |

| Analogue 8 | P. aeruginosa, S. aureus, P. syringae, A. tumefaciens | Most Promising |

Methodologies for Assessing Biological Activity of this compound Derivatives

A variety of established methodologies are available to assess the potential biological activities of this compound and its derivatives.

Antimicrobial Susceptibility Testing : Standard methods are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. integra-biosciences.com Common techniques include:

Broth Dilution : A compound is serially diluted in a liquid growth medium in tubes or microplates, which are then inoculated with the test microorganism. integra-biosciences.commdpi.com

Agar (B569324) Dilution : Similar to broth dilution, but the compound is incorporated into an agar medium upon which the microorganisms are plated. integra-biosciences.com

Disk Diffusion : Paper discs impregnated with the test compound are placed on an agar plate inoculated with bacteria. The zone of inhibition around the disc indicates the compound's activity. wikipedia.orgapec.org

Antimicrobial Gradient Method : A strip with a continuous gradient of the antimicrobial agent is placed on an inoculated agar plate, allowing for a direct reading of the MIC. mdpi.com

Antiparasitic (Trypanocidal) Activity Assays : In vitro assays are crucial for the initial screening of potential trypanocidal compounds. These tests typically involve incubating the parasites with various concentrations of the test compound.

Epimastigote Assay : This assay uses the replicative, non-infective form of T. cruzi. Growth inhibition is measured over several days, often by direct counting with a hemacytometer or by using fluorescently tagged parasites and a plate reader. plos.orgnih.gov

Amastigote Assay : This assay uses the intracellular, replicative form of the parasite within host cells (e.g., Vero cells or macrophages). The reduction in the number of intracellular amastigotes following treatment is quantified, providing a more clinically relevant measure of activity. plos.orgnih.gov The 50% inhibitory concentration (IC50) is a key parameter determined from these assays. plos.org

Assessment of Metabolic Interference : To study the interaction of dicarbonyl compounds with biological systems, specialized chromatographic methods have been developed. One such method uses a UV-responsive dicarbonyl surrogate, benzylglyoxal, as a molecular probe. The binding activity of a test compound is determined by measuring the residual concentration of the probe over time using liquid chromatography (LC), which avoids the need for complex derivatization steps. nih.govresearchgate.net

In Vitro Assays (e.g., IC₅₀ values)

There is no publicly available scientific literature detailing the in vitro biological activities of this compound or its derivatives. Consequently, no IC₅₀ values (half-maximal inhibitory concentration) have been reported for this compound against any biological target. Research into the inhibitory or cytotoxic effects of this specific molecule has not been documented in peer-reviewed journals or scientific databases.

Data Table: In Vitro Activity of this compound

| Target | Assay Type | IC₅₀ Value | Source |

|---|

Resistance Profiling

No studies have been published that investigate the resistance profile of cell lines or microorganisms to this compound or its derivatives. The mechanisms of action for this compound are unknown, and therefore, no research has been conducted to identify potential resistance mechanisms that biological systems might develop against it.

Data Table: Resistance Profiling of this compound

| Cell Line/Organism | Resistance Mechanism | Fold Resistance | Source |

|---|

Metabolic Stability Evaluation (e.g., LC-MS)

The metabolic stability of this compound has not been characterized in the scientific literature. There are no published studies utilizing methods such as liquid chromatography-mass spectrometry (LC-MS) to determine the metabolic fate of this compound in liver microsomes or other metabolic systems. As a result, key metabolic parameters including intrinsic clearance and half-life are unknown.

Data Table: Metabolic Stability of this compound

| System (e.g., HLM) | Half-life (t½) | Intrinsic Clearance (CLint) | Method | Source |

|---|

Applications of Ethyl 2,4 Dioxoheptanoate in Advanced Organic Synthesis

Synthetic Building Block in Pharmaceutical Chemistry

The reactivity of Ethyl 2,4-dioxoheptanoate makes it a crucial component in the synthesis of heterocyclic structures that form the core of many pharmaceutical compounds. Its ability to participate in cyclocondensation reactions is particularly significant in this regard.

This compound serves as a key starting material for the synthesis of a variety of bioactive molecules. As a 1,3-dicarbonyl compound, it is an ideal precursor for forming heterocyclic rings, which are prevalent in medicinal chemistry. The reaction of 1,3-dicarbonyl compounds with binucleophilic reagents is a fundamental strategy for creating these structures. For instance, the well-established Knorr pyrazole (B372694) synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative to yield a pyrazole ring. jk-sci.commdpi.comnih.gov Pyrazole derivatives are known to exhibit a wide range of biological activities, and the use of this compound allows for the introduction of specific side chains that can modulate the therapeutic properties of the final molecule.

The utility of this compound is demonstrated in the industrial synthesis of high-profile therapeutic agents.

Allopurinol Precursors: Allopurinol is a medication used to decrease high blood uric acid levels and is based on a pyrazolopyrimidine core structure. nih.gov The synthesis of this core often begins with the formation of a substituted pyrazole. Classical synthetic routes, such as the Knorr pyrazole synthesis, utilize 1,3-dicarbonyl compounds like this compound to react with hydrazine, forming the foundational pyrazole ring. jk-sci.comgoogle.comgoogle.com While various starting materials are used for Allopurinol itself, the underlying chemistry demonstrates the role of dicarbonyl compounds as essential precursors for the pyrazole scaffold central to Allopurinol and its analogues. google.comgoogle.com

| Therapeutic Compound | Role of this compound | Key Reaction Type | Core Heterocyclic Structure |

|---|---|---|---|

| Sildenafil (Viagra™) | Intermediate | Cyclocondensation (Pyrazole Synthesis) | Pyrazolopyrimidinone |

| Allopurinol Analogues | Precursor for Core Structure | Cyclocondensation (Pyrazole Synthesis) | Pyrazolopyrimidine |

Utilization in Organocatalytic Reactions

The structural features of this compound, namely the presence of two carbonyl groups flanking a methylene (B1212753) unit, make it an excellent substrate for a variety of organocatalytic reactions. Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often with high stereoselectivity. mdpi.commdpi.combeilstein-journals.org

β-Ketoesters are among the most widely used substrates in this field. acs.orgresearchgate.net The acidic protons on the central carbon atom can be readily removed to form a nucleophilic enolate, while the carbonyl groups provide electrophilic sites. This dual reactivity is exploited in numerous asymmetric reactions to build chiral molecular architectures. Examples of such transformations involving β-ketoesters include: